Nonacosane-6,8-diol
Description
Nonacosane-6,8-diol (CAS: 96850-33-8) is a long-chain aliphatic diol with the molecular formula C₂₉H₆₀O₂ and a molecular weight of 440.80 g/mol. It is characterized by hydroxyl (-OH) groups at the 6th and 8th carbon positions of a 29-carbon alkane backbone. This compound exists in a crystalline form with a melting point of 72–74°C and is primarily isolated from plant sources, including Carthamus tinctorius (safflower) and Typha angustifolia (cattail) .
Properties
CAS No. |
96850-33-8 |
|---|---|
Molecular Formula |
C29H60O2 |
Molecular Weight |
440.8 g/mol |
IUPAC Name |
nonacosane-6,8-diol |
InChI |
InChI=1S/C29H60O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-26-29(31)27-28(30)25-23-6-4-2/h28-31H,3-27H2,1-2H3 |
InChI Key |
DAGYDJHSDMRWJX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(CC(CCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(CC(CCCCC)O)O |
melting_point |
72-74°C |
physical_description |
Solid |
Synonyms |
6,8-dihydroxynonacosane 6,8-nonacosanediol C29-alkane-6,8-diol |
Origin of Product |
United States |
Comparison with Similar Compounds
Nonacosane-6,8-diol belongs to a broader class of long-chain alkanediols, alcohols, ketones, and esters. Below is a detailed comparison with structurally and functionally related compounds, supported by data from diverse sources.
Structural and Functional Analogues
Positional Isomers of Nonacosanediols
This compound has two positional isomers documented in the literature:
- Nonacosane-6,21-diol (C₂₉H₆₀O₂, MW 440.80): Isolated from Typha angustifolia, this diol has hydroxyl groups at positions 6 and 21, resulting in a longer separation between functional groups compared to 6,8-diol. No melting point data is available .
- 6,10-Nonacosanediol (C₂₉H₆₀O₂, MW 440.80): Found in Cirsium japonicum (Japanese thistle) and Typha angustifolia, the hydroxyl groups at positions 6 and 10 suggest intermediate spacing. Biological roles remain unexplored .
Key Differences :
- The proximity of hydroxyl groups in this compound (two carbons apart) may enhance intramolecular hydrogen bonding, contributing to its higher melting point compared to more distantly spaced isomers.
- Biosynthetic pathways likely differ due to the regioselectivity of plant enzymes, as evidenced by the distinct plant sources for each isomer .
Nonacosanol Derivatives
- 10-Nonacosanol (C₂₉H₆₀O, MW 424.80): A primary alcohol with a hydroxyl group at position 10, sourced from Ginkgo biloba, Olea europaea (olive), and Papaver somniferum (opium poppy). Fatty alcohols like this are used in cosmetics and pharmaceuticals due to their emollient properties .
- Nonacosan-4-olide (C₂₉H₅₆O₂, MW 436.77): A cyclic ester (lactone) derived from Brassica campestris. Lactones are known for their roles in plant signaling and antimicrobial activities .
Key Differences :
- Nonacosan-4-olide’s cyclic structure imparts rigidity, affecting solubility and metabolic stability compared to linear diols .
Ketones and Esters
- 6-Nonacosanone (C₂₉H₅₈O, MW 422.79): A ketone isolated from Agave americana (century plant). Ketones are less polar than diols, influencing their solubility and volatility .
- Nonacosanyl caffeate (C₃₈H₆₆O₄, MW 586.95): An ester of caffeic acid and nonacosanol, found in Brassica campestris.
Key Differences :
- This compound’s polar hydroxyl groups make it more hydrophilic than ketones but less so than esters like Nonacosanyl caffeate, which contains additional aromatic moieties .
Physicochemical Properties
The table below summarizes key properties of this compound and related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups | Sources |
|---|---|---|---|---|---|
| This compound | C₂₉H₆₀O₂ | 440.80 | 72–74 | Diol (6,8-OH) | Safflower, Cattail |
| Nonacosane-6,21-diol | C₂₉H₆₀O₂ | 440.80 | N/A | Diol (6,21-OH) | Cattail |
| 6,10-Nonacosanediol | C₂₉H₆₀O₂ | 440.80 | N/A | Diol (6,10-OH) | Japanese thistle |
| 10-Nonacosanol | C₂₉H₆₀O | 424.80 | N/A | Alcohol (10-OH) | Ginkgo, Olive |
| Nonacosanyl caffeate | C₃₈H₆₆O₄ | 586.95 | N/A | Ester (caffeate) | Brassica campestris |
Insights :
- This compound’s higher melting point relative to n-Nonacosane (63.7°C, per ) underscores the impact of hydroxyl groups on crystalline lattice stability .
- The lack of melting point data for other diols limits direct comparisons but suggests structural variations influence thermal behavior.
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